N-(2-(噻吩-3-基)乙基)-1-(4-(三氟甲基)苯基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

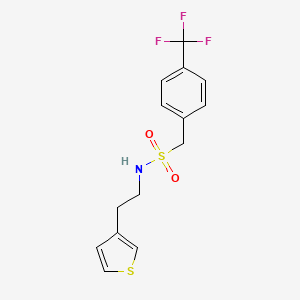

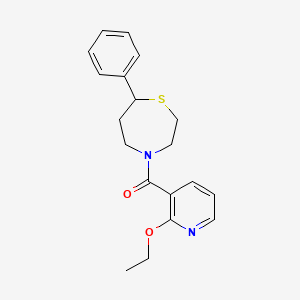

The compound N-(2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a derivative of methanesulfonamide, which is a functional group characterized by the presence of a sulfonamide moiety attached to a methane group. The compound is further modified with a thiophene ring and a trifluoromethylphenyl group, indicating a complex structure that could exhibit unique chemical and physical properties.

Synthesis Analysis

The synthesis of related phenylmethanesulfonamide derivatives can be achieved through reactions involving highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines. For instance, the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene has been shown to produce phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide, which demonstrates high reactivity and can undergo alkylation with various aromatic compounds, including thiophene . This suggests that a similar approach could be used to synthesize the compound by selecting appropriate reactants and conditions to introduce the thiophen-3-yl and trifluoromethylphenyl groups.

Molecular Structure Analysis

The molecular structure of related trifluoromethylphenyl methanesulfonamide derivatives has been studied using IR spectroscopy and quantum chemical methods. These compounds can exist in different conformations and are capable of self-association in solution, forming cyclic dimers or chain associates through hydrogen bonding . The presence of the trifluoromethyl group and the sulfonamide moiety significantly influences the molecular conformation and the ability to form hydrogen bonds, which would also be relevant for the compound under analysis.

Chemical Reactions Analysis

The reactivity of methanesulfonamide derivatives can be quite diverse. For example, the reaction of N-(2-halophenyl)methanesulfonamides with terminal acetylenes in the presence of a palladium catalyst leads to the formation of 1-methylsulfonyl-indoles with various functional groups . This indicates that the compound may also participate in similar palladium-catalyzed reactions, potentially leading to the formation of heteroaromatic ring systems when reacted with suitable acetylenic compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide are not directly provided, we can infer from related compounds that it would exhibit properties influenced by its functional groups. The trifluoromethyl group is known to impart high electronegativity and lipophilicity, while the sulfonamide group can engage in hydrogen bonding, affecting solubility and boiling points . The thiophene ring could contribute to the compound's aromaticity and electronic properties, potentially making it useful in electronic or pharmaceutical applications.

科学研究应用

质子给体能力和构象

三氟-N-(2-苯乙酰基)甲磺酰胺的结构和质子给体能力已得到研究,表明与类似物相比,它具有很强的氢键供体性质。这表明在氢键相关过程和研究中具有潜在的应用 (L. Oznobikhina 等人,2009 年).

自缔合和构象

对三氟-N-(3-甲酰基环庚-2-烯-1-基)甲磺酰胺的研究探讨了其在溶液中的结构和自缔合,揭示了通过氢键形成环状二聚体和链缔合物。这突出了该化合物在研究分子相互作用和设计具有特定超分子结构的材料中的潜力 (I. Sterkhova 等人,2014 年).

结构研究和超分子组装

包括 N-(2-苯氧基-4-(4-苯基-1H-1,2,3-三唑-1-基)苯基)甲磺酰胺在内的三种尼美舒利三唑衍生物的晶体结构已确定,提供了对分子间相互作用和取代对超分子组装的影响的见解。这项研究可以为基于磺酰胺衍生物设计具有所需性质的新材料提供信息 (Tanusri Dey 等人,2015 年).

防腐应用

(NE)-N-(噻吩-3-基亚甲基)-4-({4-[(E)-(噻吩-2-基亚甲基)氨基]苯基}m-乙基)苯胺的研究表明其作为酸性溶液中低碳钢的缓蚀剂的效率。这项研究强调了噻吩衍生物在防腐应用和材料保护方面的潜力 (D. Daoud 等人,2014 年).

转移氢化催化剂

研究 N-(2-(吡啶-2-基)乙基)苯磺酰胺衍生物,包括 1,1,1-三氟-N-(2-(吡啶-2-基)乙基)甲磺酰胺,作为 Cp*IrIIICl 络合物中转移氢化酮的配体,表明这些化合物在催化中的作用。此类研究对于开发有机合成的新催化剂至关重要 (A. Ruff 等人,2016 年).

作用机制

属性

IUPAC Name |

N-(2-thiophen-3-ylethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO2S2/c15-14(16,17)13-3-1-12(2-4-13)10-22(19,20)18-7-5-11-6-8-21-9-11/h1-4,6,8-9,18H,5,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBFOLHCXKYHSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)NCCC2=CSC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

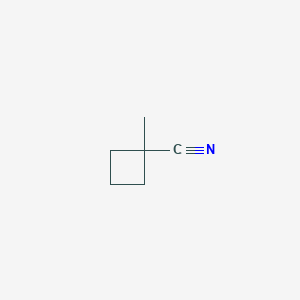

![Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B2548501.png)

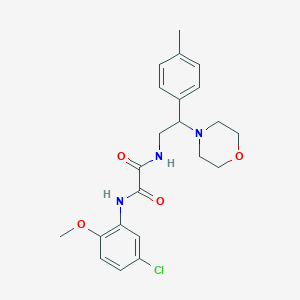

![1,5-bis(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2548504.png)

![2-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548506.png)

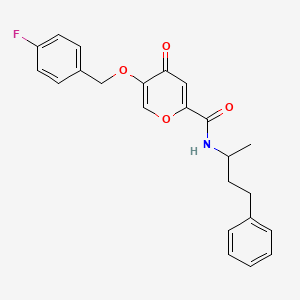

![Ethyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2548515.png)

![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2548517.png)

![Ethyl 2-({[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2548518.png)

![6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2548519.png)